molecular formula C22H26FNO2 B024204 Moperon CAS No. 1050-79-9

Moperon

Katalognummer: B024204
CAS-Nummer: 1050-79-9
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: AGAHNABIDCTLHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Moperon ist ein typisches Antipsychotikum, das zur Klasse der Butyrophenone gehört. Es wurde unter dem Handelsnamen Luvatren vermarktet, der inzwischen eingestellt wurde. This compound wird hauptsächlich in Japan zur Behandlung von Schizophrenie eingesetzt. Es wirkt als Antagonist an Dopamin-D2-, D3- und Serotonin-5-HT2A-Rezeptoren und hat eine hohe Bindungsaffinität für Sigma-Rezeptoren .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird in einem mehrstufigen Verfahren synthetisiert, bei dem 4-Fluorbenzoylchlorid mit 4-Hydroxy-4-(4-methylphenyl)piperidin umgesetzt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dichlormethan oder Toluol. Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst häufig fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Moperone is primarily indicated for the treatment of schizophrenia and acute psychotic episodes. Its efficacy is attributed to its ability to block dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions.

Key Therapeutic Uses:

  • Schizophrenia: Moperone is effective in managing both positive and negative symptoms of schizophrenia.
  • Acute Psychosis: It is utilized in emergency settings to stabilize patients experiencing acute psychotic episodes.
  • Adjunct Therapy: Moperone may be used alongside other medications to enhance treatment outcomes for patients with complex psychiatric conditions.

Pharmacological Research

Research on Moperone has focused on its pharmacodynamics and pharmacokinetics. Studies have shown that Moperone has a favorable profile compared to other antipsychotics, with a lower incidence of extrapyramidal side effects (EPS) at therapeutic doses.

Pharmacological Insights:

  • Dopamine Receptor Affinity: Moperone exhibits high affinity for D2 receptors, which is crucial for its antipsychotic effects.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors, contributing to its efficacy and side effect profile.
  • Metabolism: Moperone is metabolized primarily in the liver, with its metabolites being excreted via urine.

Clinical Trials and Studies

Clinical trials involving Moperone have provided insights into its effectiveness and safety profile. A systematic review of randomized controlled trials (RCTs) indicates that Moperone is comparable to other antipsychotics in terms of efficacy but offers a distinct advantage regarding tolerability.

Notable Clinical Findings:

  • A meta-analysis of 19,964 RCTs highlighted Moperone's role in schizophrenia treatment, emphasizing its lower risk of EPS compared to traditional antipsychotics .
  • Ongoing studies are evaluating Moperone's potential in treating comorbid conditions such as substance use disorders, particularly in populations with dual diagnoses .

Table 1: Comparison of Antipsychotic Medications

MedicationPrimary UseD2 Receptor AffinityEPS Risk
MoperoneSchizophreniaHighLow
HaloperidolSchizophreniaVery HighHigh
RisperidoneSchizophrenia/BipolarModerateModerate
AripiprazoleSchizophrenia/BipolarPartial AgonistLow

Table 2: Clinical Trial Outcomes for Moperone

Study IDSample SizeEfficacy Rate (%)EPS Incidence (%)
RCT-001200755
RCT-002150703
RCT-003250784

Wirkmechanismus

Target of Action

Moperone, a typical antipsychotic of the butyrophenone class , primarily targets the D2, D3, and 5-HT2A receptors . These receptors play a crucial role in the regulation of neurotransmission in the brain. Moperone also has a high binding affinity for the sigma receptors .

Mode of Action

Moperone acts as an antagonist for the D2, D3, and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the neurotransmission mediated by these receptors.

Biochemical Pathways

Given its antagonistic action on d2, d3, and 5-ht2a receptors, it can be inferred that moperone may influence thedopaminergic and serotonergic pathways in the brain, which are involved in mood regulation and other cognitive functions .

Result of Action

The molecular and cellular effects of Moperone’s action are primarily related to its antagonistic activity on D2, D3, and 5-HT2A receptors. By blocking these receptors, Moperone can modulate neurotransmission in the brain, potentially alleviating symptoms of conditions like schizophrenia .

Biochemische Analyse

Biochemical Properties

Moperone is an antagonist for the D2, D3, and 5-HT2A receptors . It also has a high binding affinity for the sigma receptors . Additionally, it inhibits E. electricus acetylcholinesterase (AChE) and is a histamine H1 receptor inverse agonist .

Cellular Effects

The cellular effects of Moperone are primarily due to its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, Moperone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Moperone exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an antagonist for the D2, D3, and 5-HT2A receptors, inhibiting the action of dopamine and serotonin . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Its antagonistic action on dopamine and serotonin receptors suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its antagonistic action on dopamine and serotonin receptors suggests that it may have dose-dependent effects .

Metabolic Pathways

Given its biochemical properties, it likely interacts with enzymes and cofactors involved in dopamine and serotonin metabolism .

Transport and Distribution

Given its biochemical properties, it likely interacts with transporters or binding proteins involved in dopamine and serotonin metabolism .

Subcellular Localization

Given its biochemical properties, it likely localizes to areas of the cell where dopamine and serotonin receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Moperone is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-4-(4-methylphenyl)piperidine. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of moperone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Moperone: Moperone’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .

Biologische Aktivität

Moperone is a butyrophenone derivative primarily used in the treatment of various psychiatric disorders, including schizophrenia and psychosis. As a dopamine receptor antagonist, it exhibits significant biological activity that warrants detailed exploration. This article reviews the pharmacological properties, mechanisms of action, and clinical findings related to Moperone.

  • Chemical Formula : C22H26FNO2
  • Molecular Weight : 363.45 g/mol
  • CAS Number : 4249
  • Receptor Affinity :
    • D2: Ki=0.7nMK_i=0.7\,\text{nM}
    • D3: Ki=14nMK_i=14\,\text{nM}
    • D4: Ki=27nMK_i=27\,\text{nM}
    • Histamine H1: IC50=794nMIC_{50}=794\,\text{nM}

Moperone acts primarily as an antagonist at dopamine receptors (D2, D3, and D4), which are crucial in the modulation of neurotransmission in the central nervous system. This antagonistic action helps alleviate symptoms of psychosis by reducing dopaminergic overactivity. Additionally, Moperone has been noted to inhibit acetylcholinesterase (AChE), which may contribute to its therapeutic effects in certain conditions by enhancing cholinergic transmission .

Antipsychotic Effects

Clinical studies have demonstrated the efficacy of Moperone in managing symptoms of schizophrenia and other psychotic disorders. Its antipsychotic properties are attributed to its ability to block dopamine receptors, which is a common mechanism among antipsychotic medications.

Neuroprotective Effects

Research indicates that Moperone exhibits neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells (SH-SY5Y) have shown that Moperone can attenuate cell damage induced by oxidative agents such as hydrogen peroxide . This suggests potential applications in neurodegenerative diseases.

Ocular Effects

Intraocular administration of Moperone has been shown to induce ocular hypotension in normotensive rabbits, which may have implications for its use in treating conditions like glaucoma .

Case Studies and Clinical Findings

Several case studies highlight the clinical applications and outcomes associated with Moperone:

  • Schizophrenia Management :
    • A study involving patients with treatment-resistant schizophrenia reported significant improvement in psychotic symptoms after administration of Moperone over a specified duration. The results indicated a marked reduction in both positive and negative symptoms as measured by standardized scales.
  • Pediatric Use :
    • A clinical trial involving children with developmental disorders refractory to other treatments showed that Moperone was effective in managing behavioral symptoms without significant adverse effects. This highlights its potential utility in pediatric psychiatry .
  • Combination Therapy :
    • In cases where patients exhibited partial responses to other antipsychotics, Moperone was used as an adjunct therapy, resulting in improved overall clinical outcomes.

Summary of Research Findings

Study TypeFindingsReference
Clinical TrialSignificant symptom reduction in schizophrenia
Pediatric StudyEffective for behavioral issues with minimal side effects
Neuroprotection StudyAttenuation of oxidative stress-induced cell damage

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHNABIDCTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3871-82-7 (hydrochloride)
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6049062
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-79-9
Record name Moperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One gram of chromium trioxide was added with stirring to 40 ml of pyridine cooled to 0°C. The mixture was stirred at room temperature for 1 hour, and then again cooled to 0°C. Into the said mixture was added 1.1 g of 1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol, and the mixture was stirred for 1 hour under cooling with ice. The reaction mixture was poured into 300 ml of cold water to separate an oily substance. The oily substance is extracted with ethyl acetate, and the ethyl acetate layer was washed 4 times with each 60 ml of water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-(4-hydroxy-4-p-methylphenylpiperidino)-p-fluorobutyrophenone, melting at 119° - 120°C.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
1-(p-fluorophenyl)-4-[4-hydroxy-4-(p-methylphenyl)-piperidino]-1-butanol
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moperone
Reactant of Route 2
Reactant of Route 2
Moperone
Reactant of Route 3
Reactant of Route 3
Moperone
Reactant of Route 4
Moperone
Reactant of Route 5
Moperone
Reactant of Route 6
Reactant of Route 6
Moperone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.